molecular formula C11H18N2O3 B579887 (1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester CAS No. 361440-67-7

(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester

Cat. No. B579887
M. Wt: 226.276
InChI Key: VLAGXRRGXCNITB-FXQIFTODSA-N
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Description

“(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C11H18N2O3 . It is used in laboratory settings and in the manufacture of substances .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO4/c1-11(2,3)17-10(16)13-7(9(14)15)5-12(4)6-8(12)13/h7-8H,5-6H2,1-4H3, (H,14,15)/t7-,8-,12+/m0/s1 .

Scientific Research Applications

Application

“(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester” is a type of tert-butyl carbamate (N-Boc) derivative . N-Boc derivatives are widely used in organic chemistry as they can protect amine groups during chemical reactions .

Method of Application

An efficient, scalable, and sustainable method for the quantitative deprotection of the N-Boc protecting group has been described . This method involves the ex situ generation of hydrogen chloride gas from sodium chloride and sulfuric acid in a two-chamber reactor . The solvent-free conditions allow deprotection of a wide variety of N-Boc derivatives to obtain the hydrochloride salts in quantitative yields .

Results or Outcomes

Flow Chemistry

Application

Tertiary butyl esters, such as “(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester”, find large applications in synthetic organic chemistry . They are used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Method of Application

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . Flow chemistry is a technique where chemical reactions are run in a continuously flowing stream rather than in batch production .

Results or Outcomes

The resultant flow process was more efficient, versatile, and sustainable compared to the batch . This method provides a direct and sustainable synthesis of tertiary butyl esters .

Pharmaceutical Industry

Application

“(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester” is a type of compound that can be used in the pharmaceutical industry . It’s a type of tert-butyl carbamate (N-Boc) derivative , which are widely used in the synthesis of pharmaceuticals .

Method of Application

In the pharmaceutical industry, N-Boc derivatives are used as protecting groups during the synthesis of complex molecules . The N-Boc group can be added to an amine group to protect it during a reaction, and then removed afterwards .

Results or Outcomes

The use of N-Boc derivatives in pharmaceutical synthesis allows for the creation of complex molecules with a high degree of precision . This can lead to the development of new drugs and treatments .

Safety And Hazards

According to the Material Safety Data Sheet (MSDS), if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing. In case of skin contact, the affected area should be washed off with soap and plenty of water. If it comes into contact with the eyes, they should be rinsed thoroughly with plenty of water for at least 15 minutes .

properties

IUPAC Name

tert-butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-4-6(7)5-8(13)9(12)14/h6-8H,4-5H2,1-3H3,(H2,12,14)/t6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAGXRRGXCNITB-FXQIFTODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC2CC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2C[C@H]2C[C@H]1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679951
Record name tert-Butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester

CAS RN

361440-67-7
Record name 1,1-Dimethylethyl (1S,3S,5S)-3-(aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
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